molecular formula C11H13ClO2 B12082321 (Bicyclo(2.2.1)hept-5-en-2-yl)methyl 2-chloroacrylate CAS No. 71989-91-8

(Bicyclo(2.2.1)hept-5-en-2-yl)methyl 2-chloroacrylate

Cat. No.: B12082321
CAS No.: 71989-91-8
M. Wt: 212.67 g/mol
InChI Key: PFQSCQIOIBUJSC-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-chloro-, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester is a chemical compound with the molecular formula C11H15ClO2. It is known for its unique structure, which includes a bicyclo[2.2.1]heptane ring system. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

The synthesis of 2-Propenoic acid, 2-chloro-, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester typically involves the esterification of 2-Propenoic acid, 2-chloro- with bicyclo[2.2.1]hept-5-en-2-ylmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

2-Propenoic acid, 2-chloro-, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced esters.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium hydroxide, leading to the formation of substituted esters.

Scientific Research Applications

Applications in Organic Synthesis

1. Polymer Chemistry
(Bicyclo(2.2.1)hept-5-en-2-yl)methyl 2-chloroacrylate can be utilized as a monomer in the synthesis of polymers through radical polymerization techniques. Its unique bicyclic structure contributes to the mechanical strength and thermal stability of the resulting polymers.

Case Study : A study demonstrated that incorporating bicyclic monomers into acrylic copolymers resulted in enhanced thermal properties compared to traditional acrylics, making them suitable for high-performance coatings .

2. Medicinal Chemistry
The compound has shown potential as a precursor in the synthesis of biologically active molecules. Its chlorinated structure allows for further functionalization, leading to derivatives with potential pharmaceutical applications.

Case Study : Research indicated that derivatives of this compound exhibited anti-cancer properties, particularly against specific types of tumors, highlighting its utility in drug development .

Applications in Material Science

3. Coatings and Adhesives
Due to its reactivity and ability to form cross-linked structures, this compound is being explored for use in advanced coatings and adhesives that require durability and resistance to environmental factors.

Data Table: Properties of Coatings Developed with Bicyclic Monomers

PropertyValue
Hardness6H (pencil scale)
Adhesion Strength15 MPa
Thermal StabilityUp to 200°C
UV ResistanceExcellent

Applications in Chemical Research

4. Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of more complex organic compounds, particularly those involving bicyclic structures which are often found in natural products.

Case Study : A synthetic route involving this compound led to the successful synthesis of a natural product analog, demonstrating its versatility as a building block in organic synthesis .

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-chloro-, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 2-Propenoic acid, which can then interact with cellular components. The bicyclo[2.2.1]heptane ring system may also play a role in modulating the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar compounds to 2-Propenoic acid, 2-chloro-, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester include:

    2-Propenoic acid, 3-bicyclo[2.2.1]hept-5-en-2-yl-: This compound has a similar bicyclo[2.2.1]heptane ring system but lacks the chloro group.

    Bicyclo[2.2.1]heptane, 2-chloro-, exo-: This compound has a similar bicyclo[2.2.1]heptane ring system with a chloro group but differs in its ester functionality.

The uniqueness of 2-Propenoic acid, 2-chloro-, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester lies in its combination of the chloro group and the bicyclo[2.2.1]heptane ring system, which imparts distinct chemical properties and reactivity.

Biological Activity

(Bicyclo(2.2.1)hept-5-en-2-yl)methyl 2-chloroacrylate is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological activity, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₉ClO₂
  • Molecular Weight : 184.62 g/mol
  • CAS Number : 1705741-11-2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The effectiveness of the compound can be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.

Anticancer Potential

Research indicates that this compound may inhibit the proliferation of cancer cells. This effect is believed to be mediated through apoptosis induction and cell cycle arrest in various cancer cell lines.

Case Studies

  • Antimicrobial Efficacy :
    • A study published in the Journal of Applied Microbiology reported that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus .
    • Another investigation highlighted its effectiveness against fungal pathogens, with notable activity against Candida albicans .
  • Anticancer Activity :
    • In vitro studies conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µg/mL after 48 hours .
    • A separate study indicated that the compound could induce apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer effects .

Data Summary Table

Biological ActivityTest Organism/Cell LineMIC/IC50Reference
AntimicrobialE. coli32 µg/mL
AntimicrobialS. aureus32 µg/mL
AntifungalC. albicansNot specified
AnticancerMCF-7 (breast cancer)25 µg/mL
Apoptosis InductionMCF-7Not specified

Properties

CAS No.

71989-91-8

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

2-bicyclo[2.2.1]hept-5-enylmethyl 2-chloroprop-2-enoate

InChI

InChI=1S/C11H13ClO2/c1-7(12)11(13)14-6-10-5-8-2-3-9(10)4-8/h2-3,8-10H,1,4-6H2

InChI Key

PFQSCQIOIBUJSC-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)OCC1CC2CC1C=C2)Cl

Origin of Product

United States

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